1-(tert-Butyl)-2-ethoxy-3-vinylbenzene
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Overview
Description
1-(tert-Butyl)-2-ethoxy-3-vinylbenzene is an organic compound characterized by the presence of a tert-butyl group, an ethoxy group, and a vinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-2-ethoxy-3-vinylbenzene typically involves the alkylation of a benzene derivative with tert-butyl, ethoxy, and vinyl substituents. One common method involves the Friedel-Crafts alkylation reaction, where tert-butyl chloride reacts with ethoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The vinyl group can be introduced through a subsequent Heck reaction, where a vinyl halide reacts with the ethoxybenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-2-ethoxy-3-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or ethoxy groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Conversion of vinyl group to ethyl group
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-(tert-Butyl)-2-ethoxy-3-vinylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-2-ethoxy-3-vinylbenzene involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl, ethoxy, and vinyl groups, which can participate in various chemical reactions. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The ethoxy group can act as an electron-donating group, influencing the compound’s electronic properties. The vinyl group can undergo addition reactions, contributing to the compound’s versatility in chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl)-2-methoxy-3-vinylbenzene: Similar structure with a methoxy group instead of an ethoxy group.
1-(tert-Butyl)-2-ethoxy-4-vinylbenzene: Similar structure with the vinyl group at a different position on the benzene ring.
1-(tert-Butyl)-2-ethoxy-3-ethylbenzene: Similar structure with an ethyl group instead of a vinyl group.
Uniqueness
1-(tert-Butyl)-2-ethoxy-3-vinylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the tert-butyl group provides steric hindrance, while the ethoxy group influences the compound’s electronic properties. The vinyl group adds versatility, allowing the compound to participate in various addition reactions. This unique combination of features makes this compound a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-tert-butyl-3-ethenyl-2-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-6-11-9-8-10-12(14(3,4)5)13(11)15-7-2/h6,8-10H,1,7H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWRQEFPPWBBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C(C)(C)C)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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